4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWQYANGGXDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Nitration and Chlorination of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Formation of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety is synthesized separately through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the chloronitrobenzamide with the tetrahydroisoquinoline derivative. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino Derivative: Formed through the reduction of the nitro group.
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the tetrahydroisoquinoline moiety is of particular interest due to its known biological activities.
Medicine: Investigated for its potential therapeutic applications. Compounds with similar structures have been studied for their ability to interact with various biological targets, including enzymes and receptors.
Industry: Used in the development of new materials and chemicals. Its unique chemical properties make it a valuable compound in the field of materials science.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the nitro group and the tetrahydroisoquinoline moiety suggests that the compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s benzamide core is shared with several agrochemicals and pharmaceuticals, but its substituents distinguish it from others. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The target compound’s amide nitrogen substituent is unique, combining tetrahydroisoquinoline (a heterocyclic amine) and thiophene (an aromatic sulfur heterocycle). This contrasts with simpler substituents like thiazole () or dichlorophenyl groups (). The thiophene moiety may enhance lipophilicity and π-π stacking interactions, while tetrahydroisoquinoline could facilitate receptor binding in neurological targets . 4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide () shares the 4-chloro-3-nitrobenzamide core but features a thiazole ring, commonly found in fungicides and kinase inhibitors. Its lower molecular weight (297.72 vs.
Biological Implications :
- Pesticide analogs (), such as etobenzanid and sulfentrazone, prioritize halogenated aromatic rings and polar groups (e.g., triazoles) for herbicidal activity. The target compound’s nitro group may confer electrophilic reactivity, but its bulky side chain likely shifts applications away from agrochemicals toward pharmaceuticals .
In contrast, the thiazole-containing analog () may exhibit better aqueous solubility due to its smaller size and heteroatom content .
Biological Activity
4-Chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro group, a nitro group, and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 352.79 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to 4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide exhibit significant antitumor properties. A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies reported that it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. Research involving animal models of neurodegenerative diseases suggests that it may protect neuronal cells from oxidative stress and apoptosis. This effect is potentially mediated through the modulation of signaling pathways associated with inflammation and apoptosis .
The biological activity of 4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is thought to be linked to its ability to interact with specific molecular targets:
- Inhibition of Protein Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : It appears to activate caspases and other proteins involved in programmed cell death.
- Antioxidant Activity : The presence of the nitro group may confer antioxidant properties that protect cells from oxidative damage.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nitro-group introduction, amide coupling, and heterocyclic ring formation. For example, a benzamide intermediate can be synthesized via coupling of 4-chloro-3-nitrobenzoic acid with a secondary amine precursor under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF . The tetrahydroisoquinoline-thiophene moiety may require reductive amination or cyclization under microwave-assisted conditions to enhance reaction efficiency . Key parameters include temperature control (e.g., 0–5°C during nitro-group stabilization) and solvent selection (e.g., 1,4-dioxane for improved solubility of intermediates) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the structure, particularly the integration of the tetrahydroisoquinoline protons (δ 2.8–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.2 ppm) . High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 486.08). Purity (>95%) is assessed via Reverse-Phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Q. How does the compound’s structural complexity influence its solubility and stability in various solvents?
- Methodological Answer : The nitro group and tetrahydroisoquinoline moiety contribute to polar interactions, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in aqueous media due to hydrolysis. Stability studies should include accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitored by HPLC .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side reactions?
- Methodological Answer : A Central Composite Design (CCD) can model interactions between variables like temperature, catalyst loading, and solvent ratios. For example, a 3² factorial design revealed that increasing temperature beyond 80°C promotes nitro-group decomposition, while excess reagent stoichiometry (>1.2 eq) improves amide coupling efficiency . Response surface methodology (RSM) further refines optimal conditions .
Q. What computational strategies are effective in predicting reaction pathways or intermediates for this compound’s synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate transition states during amide bond formation, identifying energy barriers for competing pathways . Molecular docking studies may also predict interactions between the nitro group and catalytic sites in enzyme-mediated reactions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Dynamic NMR experiments (variable-temperature ¹H NMR) can detect rotameric equilibria in the thiophene-ethyl linker . Single-crystal X-ray diffraction provides definitive bond-length/angle data, while solid-state NMR (e.g., ¹³C CP/MAS) bridges both techniques .
Q. What role do the nitro and tetrahydroisoquinoline groups play in the compound’s potential bioactivity?
- Methodological Answer : The nitro group may act as an electron-withdrawing moiety, enhancing binding to redox-active enzymes (e.g., nitroreductases). The tetrahydroisoquinoline scaffold is associated with CNS activity, suggesting possible neuropharmacological applications. Structure-Activity Relationship (SAR) studies via halogen substitution (e.g., replacing Cl with F) can quantify these effects .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation for IC₅₀ determination) and ANOVA with post-hoc Tukey tests are standard for dose-response studies. For reaction kinetics, pseudo-first-order rate constants (kobs) derived from time-resolved UV-Vis spectroscopy can be analyzed using the Eyring equation to compute activation parameters (ΔH‡, ΔS‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
